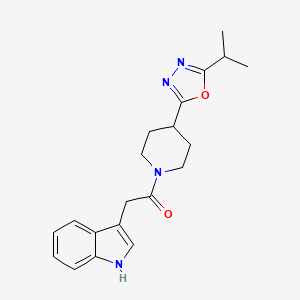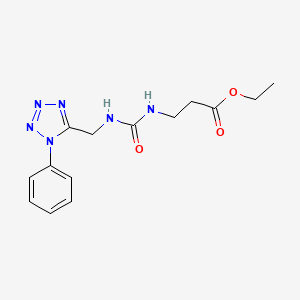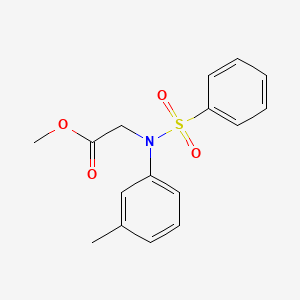![molecular formula C20H15N3O2S B2380860 3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-86-7](/img/structure/B2380860.png)
3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that has been studied for its inhibitory activity. The representative compound strongly inhibits the kinase activity of ZAK with an IC of 3.3 nM and dose-dependently suppresses the activation of ZAK downstream signals in vitro and in vivo . This thiazolo [5,4- b ]pyridine compound exhibited extremely strong PI3kα inhibitory activity with an IC 50 of 3.6 nM .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogues have been designed and synthesized . These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of “3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” can be found in various databases such as PubChem .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been shown to inhibit the kinase activity of ZAK and exhibit strong PI3kα inhibitory activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 361.4 g/mol, an XLogP3-AA of 4.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 361.08849790 g/mol, a monoisotopic mass of 361.08849790 g/mol, a topological polar surface area of 92.4 Ų, a heavy atom count of 26, and a complexity of 492 .Scientific Research Applications
Pharmacokinetics and Metabolism
One study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the importance of understanding the pharmacokinetics and metabolic pathways of benzamide derivatives for the development of new drugs. This research provided insight into the drug's metabolism, showing principal routes and identifying major metabolites, which is crucial for optimizing efficacy and safety profiles of new pharmacological agents (Renzulli et al., 2011).
Diagnostic Imaging
Another application involves the use of benzamide derivatives in diagnostic imaging, such as sigma receptor scintigraphy with a specific iodobenzamide to visualize primary breast tumors. This study demonstrates the potential of benzamide compounds in enhancing imaging techniques for early cancer detection, leveraging their binding properties to specific receptors overexpressed in cancer cells (Caveliers et al., 2002).
Therapeutic Potential
Further research on benzamide derivatives like CGS 20625, a novel pyrazolopyridine anxiolytic, showcases the therapeutic potential of these compounds. By targeting central benzodiazepine receptors with high selectivity and little affinity for other neurotransmitter receptors, studies like these explore new avenues for treating conditions such as anxiety disorders (Williams et al., 1989).
Oncology Applications
Benzamide derivatives are also investigated for their role in oncology, particularly in the scintigraphic detection of melanoma metastases. Research in this area aims to utilize these compounds' unique properties for more effective and specific imaging of cancerous lesions, potentially improving diagnostic accuracy and patient management (Maffioli et al., 1994).
Mechanism of Action
Target of Action
The primary target of 3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by forming a strong charged interaction with a key residue, Lys802 , in PI3K . This interaction is facilitated by the compound’s electron-deficient aryl group, which results in a more acidic sulfonamide NH proton .
Biochemical Pathways
The interaction of 3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide with PI3K affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions, including growth and survival. By inhibiting PI3K, this compound can disrupt these functions, potentially leading to the death of cancer cells .
Pharmacokinetics
Its potent inhibitory activity suggests that it may have good bioavailability .
Result of Action
The result of the action of 3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the inhibition of PI3K. This leads to a disruption in the PI3K/AKT/mTOR pathway, which can result in the death of cancer cells . The compound exhibits extremely strong PI3K inhibitory activity, with an IC50 of 3.6 nM .
properties
IUPAC Name |
3-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-25-16-5-2-4-14(12-16)18(24)22-15-9-7-13(8-10-15)19-23-17-6-3-11-21-20(17)26-19/h2-12H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXSQWBMIAIKNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide](/img/structure/B2380777.png)

![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380780.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2380781.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2380782.png)
![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2380785.png)
![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2380788.png)
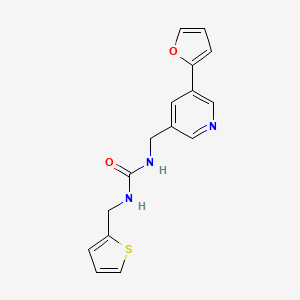
![methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2380791.png)
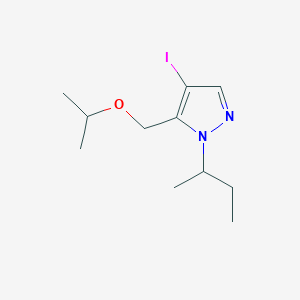
![5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B2380795.png)
